molecular formula C17H19NO4S B5205332 ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B5205332
M. Wt: 333.4 g/mol
InChI Key: LWZQRRCMCKPEFE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate, also known as ethyl 2-(4-isopropylbenzylidene)-5-oxo-1,3-thiazolidine-3-acetate, is a chemical compound with potential applications in scientific research. This compound belongs to the thiazolidinedione family and has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also activate certain signaling pathways that are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been investigated for its potential as a therapeutic agent for diabetes and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate in lab experiments is its potential as a therapeutic agent for various diseases. This compound may also be useful in studying the mechanisms of inflammation, oxidative stress, and cancer cell growth. However, one limitation of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for the study of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate. One direction is to investigate its potential as a therapeutic agent for diabetes and Alzheimer's disease. Another direction is to study its mechanisms of action in inflammation, oxidative stress, and cancer cell growth. Additionally, further research is needed to determine the toxicity and safety of this compound for use in humans.

Synthesis Methods

The synthesis of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has been reported in the literature. The method involves the reaction of ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate acetoacetate with 4-isopropylbenzaldehyde in the presence of ammonium acetate and glacial acetic acid. The resulting product is then reacted with thiosemicarbazide in ethanol to yield the final compound.

Scientific Research Applications

Ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate has potential applications in scientific research. It has been studied for its anti-inflammatory, antioxidant, and antitumor properties. This compound has also been investigated for its potential as a therapeutic agent for diabetes and Alzheimer's disease.

properties

IUPAC Name

ethyl 2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-4-22-15(19)10-18-16(20)14(23-17(18)21)9-12-5-7-13(8-6-12)11(2)3/h5-9,11H,4,10H2,1-3H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZQRRCMCKPEFE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)C(C)C)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C(=O)/C(=C\C2=CC=C(C=C2)C(C)C)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(5E)-2,4-dioxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidin-3-yl]acetate

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